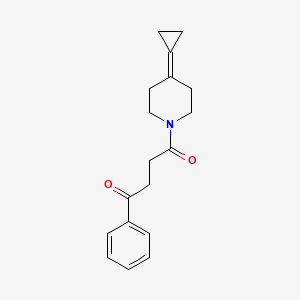

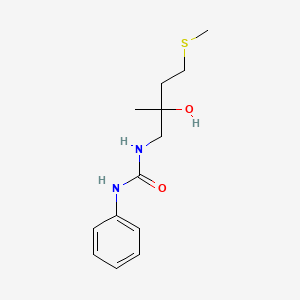

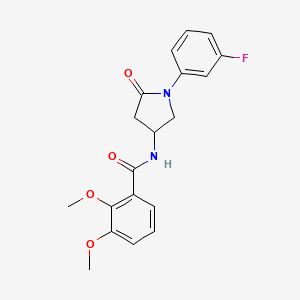

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea, also known as ABA or abscisic acid, is a plant hormone that plays a crucial role in regulating plant growth and development. It was first discovered in the 1960s and has since been extensively studied for its various physiological and biochemical effects on plants.

Scientific Research Applications

Nanophase Separation in Polyurethane Elastomers

Polyurethanes synthesized from methylenebis (phenyl isocyanate), butanediol, and polyether or polyester polyols, including those with –OH functional groups, exhibit nanophase separation. The interactions among end-groups and their contribution to phase separation highlight the influence of molecular structure on the polymer's physical properties. This research can be foundational in understanding the behavior of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea when integrated into similar polymer systems (Pukánszky et al., 2008).

Biobased Polyurethane Networks

The development of biobased polyurethanes utilizing fatty-acid-based aromatic triols showcases a sustainable approach to polymer synthesis. Such networks, featuring hard-segment contents up to 50%, demonstrate the potential for creating environmentally friendly materials with phase-separated structures. This approach aligns with exploring sustainable alternatives for chemicals like 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea in polymer applications (Lligadas et al., 2007).

Synthesis of Heterocycles

The compound 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, similar in functional group arrangement to 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea, has been utilized in the synthesis of various heterocycles. This demonstrates the chemical's versatility in synthesizing biologically active compounds, suggesting potential pharmaceutical applications for similar chemicals (Mahata et al., 2003).

Electrochemical Studies of Polyurethane Elastomers

Research into the electrochemical properties of derivatives like 1-phenyl-4-butyldithiocarboxylate-5-hydroxypyrazol provides insights into their potential as collector agents in mineral sulfide flotation. This indicates possible industrial applications in mining and materials processing for 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea and related compounds (Córdova et al., 2000).

Anticancer Drug Development

The study of amino acetate functionalized Schiff base organotin(IV) complexes showcases the potential of using 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea derivatives in the synthesis of anticancer drugs. These compounds have shown significant cytotoxicity against various human tumor cell lines, underscoring the potential for medical applications (Basu Baul et al., 2009).

properties

IUPAC Name |

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAZQTYASFFNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

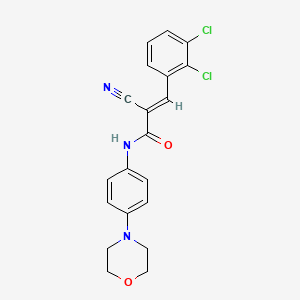

![6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2657961.png)

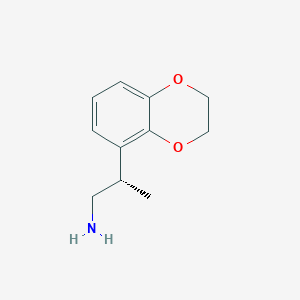

![1-[1-(4-Fluorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2657967.png)

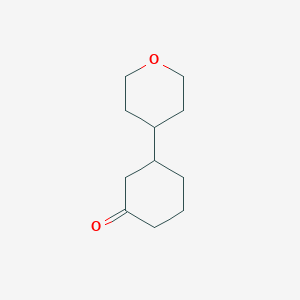

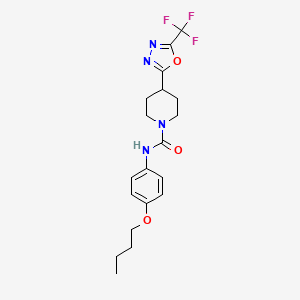

![5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2657970.png)

![6-{[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2657971.png)